Fluoropentachloroacetone
Description
Contextualization of Highly Fluorinated and Chlorinated Organic Compounds in Chemical Science
Highly halogenated organic compounds, particularly those containing fluorine and chlorine, represent a significant class of molecules in chemical science. pouryere.frwikipedia.org These compounds are characterized by the presence of multiple halogen atoms, which dramatically influence their physical and chemical properties compared to their hydrocarbon analogs. spectroscopyonline.com The inclusion of fluorine and chlorine atoms can lead to increased chemical and thermal stability, higher density, and altered reactivity. wikipedia.orgnih.gov Fluorinated organic compounds are noted for their high thermal stability, while the reactivity of halogenated compounds is influenced by the specific halogen present. wikipedia.org
These substances have found use in a wide array of applications, serving as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.aiwikipedia.orgontosight.ai However, their chemical stability often translates to environmental persistence, raising concerns about their impact as pollutants. ontosight.ainih.gov The study of polyhalogenated aromatic hydrocarbons and similar compounds is crucial for understanding their behavior, potential toxicity, and environmental fate. nih.govvliz.beifremer.fr
Historical Trajectories and Foundational Studies of Halogenated Acetones
The study of halogenated acetones is a subfield of halogenated organic chemistry. Acetone (B3395972) itself is a fundamental organic compound, and its reactions have been studied for centuries. wikipedia.org The halogenation of ketones is a well-established reaction, with several methods available to introduce halogen atoms at the alpha-position to the carbonyl group. wikipedia.orggoogle.com
Early research led to the synthesis and identification of compounds like chloroacetone (B47974) and bromoacetone. wikipedia.orgchemeurope.com These simpler halogenated acetones were historically used as tear gases and are now primarily used as reagents in organic synthesis. wikipedia.orgchemeurope.com For instance, chloroacetone is an intermediate in the manufacture of dye couplers, perfumes, and drugs, and is used in the Feist-Benary furan (B31954) synthesis. wikipedia.orgdrugfuture.comsciencemadness.org Bromoacetone, first prepared in the 19th century, also serves as a precursor to other organic compounds, such as hydroxyacetone. chemeurope.com
The haloform reaction, a classic organic reaction known since the 19th century, involves the exhaustive halogenation of a methyl ketone in the presence of a base to yield a haloform (chloroform, bromoform, or iodoform) and a carboxylate. masterorganicchemistry.com This reaction underscores the increased acidity of the α-hydrogens with successive halogenation. More complex polyhalogenated acetones, such as hexachloroacetone (B130050), have been synthesized and are used as reagents, for example, in the production of hexafluoroacetone. nih.govontosight.aiwikipedia.org The development of methods to produce selectively halogenated ketones continues to be an area of interest. google.comgoogle.com
Identification of Knowledge Gaps and Research Imperatives for Fluoropentachloroacetone
Despite the broad knowledge of halogenated acetones, specific research on asymmetrically substituted compounds like this compound (C3Cl5FO) is limited. Much of the available information comes from chemical supplier databases, which provide basic physical properties but lack in-depth studies on reactivity, spectroscopic characterization, and modern synthesis. A significant knowledge gap exists regarding the detailed experimental and theoretical analysis of such mixed-halogenated ketones.
The available data is often decades old, highlighting a need for reinvestigation using modern analytical techniques. For example, while an infrared spectrum is available, comprehensive studies involving Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS) are not widely published. The synthesis mentioned in literature involves the reaction of hexachloroacetone with fluorinating agents, but detailed optimization and mechanistic studies are scarce.
Therefore, the primary research imperatives for this compound are:
Development and optimization of efficient and selective synthetic routes.
Comprehensive spectroscopic characterization using modern techniques like 13C NMR, 19F NMR, and advanced mass spectrometry to create a complete dataset for this compound. nzqa.govt.nzaist.go.jpresearchgate.net
Investigation of its chemical reactivity, including its stability and potential as a precursor for other novel halogenated compounds. researchgate.net
Theoretical and computational studies to model its structure, properties, and spectral data, which can provide deeper insights into its behavior. aip.org
Evaluation of its environmental persistence and potential degradation pathways, given the general concerns about polyhalogenated compounds. acs.org
Overview of Research Objectives and Methodological Framework
To address the identified knowledge gaps, a focused research program on this compound would encompass several key objectives. The primary goal is to establish a thorough chemical and physical profile of the compound.
Research Objectives:
Synthesis and Purification: To develop a reliable and high-yield synthesis of this compound, likely via halogen exchange from hexachloroacetone, followed by effective purification to obtain the compound in high purity.
Structural and Spectroscopic Characterization: To perform a complete analysis of the compound's structure using a suite of modern spectroscopic methods. This includes one- and two-dimensional NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. uba.arorganicchemistrydata.org
Chemical Reactivity Studies: To explore the reactivity of this compound with various reagents to understand its stability and potential as a building block for more complex molecules.
Computational Modeling: To employ theoretical methods, such as Density Functional Theory (DFT), to calculate the molecular structure, vibrational frequencies, and NMR chemical shifts, and to compare these theoretical data with experimental results. aip.org
Methodological Framework:
The research would be conducted using a standard framework for chemical research. Synthesis would be carried out in a laboratory setting with appropriate safety protocols. ontosight.ai Purification would be achieved using techniques like distillation. Product characterization would rely on a combination of spectroscopic techniques. nzqa.govt.nz Reactivity would be assessed by systematic reaction screening. All experimental data would be compared against computational models to provide a comprehensive understanding of this compound. isric.orgacs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2378-08-7 |
| Molecular Formula | C₃Cl₅FO |
| IUPAC Name | 1,1,1,3,3-pentachloro-3-fluoro-2-propanone |
| Molecular Weight | 248.29 g/mol |
| Density | 1.803 g/cm³ |
| Boiling Point | 170.7°C at 760 mmHg |
| Flash Point | >100 °C |
Data sourced from multiple chemical suppliers.
Table 2: Comparison of Related Halogenated Acetones
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Chloroacetone | C₃H₅ClO | 92.52 | -44.5 wikipedia.org | 119 wikipedia.org |
| Bromoacetone | C₃H₅BrO | 136.98 | -36.5 ontosight.ai | 136.5 ontosight.ai |
| Hexachloroacetone | C₃Cl₆O | 264.7 | - | 204 |
Data sourced from various chemical databases. nih.govwikipedia.orgontosight.aichemister.ruchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3-pentachloro-3-fluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl5FO/c4-2(5,6)1(10)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZXUJSDKOZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178468 | |
| Record name | 1,1,1,3,3-Pentachloro-3-fluoroacetone | |
| Source | EPA DSSTox | |
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Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378-08-7 | |
| Record name | 1,1,1,3,3-Pentachloro-3-fluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2378-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,3-Pentachloro-3-fluoroacetone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002378087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3,3-Pentachloro-3-fluoroacetone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3-pentachloro-3-fluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Fluoropentachloroacetone and Analogues
Classical Approaches to Polyhalogenated Ketone Synthesis
Classical methods for the synthesis of polyhalogenated ketones, including fluoropentachloroacetone, have traditionally relied on direct halogenation of a ketone precursor or subsequent modification of a polyhalogenated intermediate. These methods often involve stoichiometric reagents and can be limited by issues of selectivity and harsh reaction conditions.
The synthesis of this compound logically begins with a readily available and inexpensive starting material, acetone (B3395972). The classical approach involves a multi-step process, typically beginning with exhaustive chlorination to form pentachloroacetone (B130051), followed by a selective fluorination step.
The direct halogenation of ketones proceeds via the formation of an enol or enolate intermediate, which then attacks the halogen. wikipedia.org In acidic conditions, the reaction rate is dependent on the rate of enolization and is independent of the halogen concentration. libretexts.org Conversely, under basic conditions, deprotonation to the enolate is the key step, and successive halogenations become faster as the electron-withdrawing halogens increase the acidity of the remaining α-hydrogens. wikipedia.org
For the synthesis of pentachloroacetone, exhaustive chlorination of acetone is required. This is typically achieved under basic conditions to facilitate the replacement of all α-hydrogens. A common chlorinating agent for this purpose is sodium hypochlorite (B82951).
Precursor Synthesis Pathway:
Step 1: Trichlorination of one methyl group. Acetone is treated with an excess of a chlorinating agent, such as sodium hypochlorite, to form 1,1,1-trichloroacetone (B165163).
Step 2: Dichlorination of the second methyl group. Further chlorination of 1,1,1-trichloroacetone under forcing conditions leads to the formation of pentachloroacetone.
Once pentachloroacetone is obtained, the subsequent step is a selective nucleophilic substitution of one chlorine atom with a fluorine atom. This halogen exchange reaction, often referred to as a Finkelstein-type reaction, typically employs a source of fluoride (B91410) ions, such as an alkali metal fluoride. The choice of the fluorinating agent and reaction conditions is critical to achieve monofluorination and prevent the formation of polyfluorinated byproducts.
Table 1: Strategic Precursor Selection and Halogenation Agents
| Precursor | Halogenating Agent | Intermediate/Product |
| Acetone | Sodium Hypochlorite (excess) | Pentachloroacetone |
| Pentachloroacetone | Alkali Metal Fluoride (e.g., KF) | This compound |
This table presents a plausible classical synthetic route based on fundamental principles of organic chemistry.
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful control include temperature, solvent, and the choice of fluorinating agent.
For the initial exhaustive chlorination of acetone, a biphasic system with a phase-transfer catalyst can be employed to improve the reaction efficiency between aqueous sodium hypochlorite and the organic acetone phase.
In the subsequent fluorination of pentachloroacetone, the reactivity of the fluoride source and the nature of the solvent play a crucial role. Aprotic polar solvents, such as dimethylformamide (DMF) or sulfolane, are often used to enhance the nucleophilicity of the fluoride ion. The choice of the alkali metal fluoride is also important, with cesium fluoride (CsF) being more reactive than potassium fluoride (KF), which in turn is more reactive than sodium fluoride (NaF). The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can also facilitate the reaction by improving the solubility of the fluoride salt in the organic phase.
Table 2: Optimized Reaction Conditions for this compound Synthesis (Hypothetical)
| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Chlorination | Acetone, NaOCl, Phase-Transfer Catalyst | Dichloromethane/Water | 20-30 | 12-24 | 75-85 |
| Fluorination | Pentachloroacetone, KF, Phase-Transfer Catalyst | Sulfolane | 120-150 | 6-12 | 60-70 |
This table provides hypothetical optimized conditions based on known halogen exchange reactions for similar compounds.
Novel and Sustainable Synthetic Pathways for this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. For the synthesis of this compound, this translates to the exploration of catalytic strategies that can offer higher selectivity, milder reaction conditions, and reduced waste generation compared to classical approaches.
Catalysis offers a powerful tool for the selective synthesis of mixed halogenated compounds like this compound. Both homogeneous and heterogeneous catalytic systems are being investigated for their potential to facilitate controlled halogenation and halogen exchange reactions.
Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically in a liquid solution. This approach offers the advantage of high activity and selectivity due to the well-defined nature of the catalytic species.
For the synthesis of fluorochloro alkylated compounds, palladium-catalyzed methods have shown promise. google.com A potential homogeneous catalytic route to this compound could involve the direct, selective fluorination of a chlorinated precursor using a soluble transition metal catalyst. For instance, a palladium complex could potentially activate a C-Cl bond in pentachloroacetone towards nucleophilic attack by a fluoride source. The ligand environment around the metal center would be crucial for tuning the catalyst's activity and preventing side reactions.
Table 3: Potential Homogeneous Catalytic System for this compound Synthesis
| Catalyst Precursor | Ligand | Fluoride Source | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Di(1-adamantyl)-n-butylphosphine | KF | DMF | 80-120 |
This table illustrates a hypothetical homogeneous catalytic system based on patented methods for similar transformations. google.com
Research in homogeneous catalysis also explores the use of organocatalysts. For example, certain phase-transfer catalysts can be considered homogeneous catalysts that facilitate the transport of fluoride ions into the organic phase, thereby promoting the halogen exchange reaction under milder conditions than uncatalyzed processes.
Heterogeneous catalysis utilizes a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. The primary advantages of heterogeneous catalysis are the ease of catalyst separation from the product mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry.
For the synthesis of this compound, a heterogeneous catalytic approach would likely involve a halogen exchange reaction on the surface of a solid support. Metal fluorides or metal oxides supported on materials with high surface areas, such as alumina (B75360) or activated carbon, could serve as effective catalysts.
In such a system, pentachloroacetone, either in the liquid phase or as a vapor, would be passed over a heated bed of the heterogeneous catalyst in the presence of a fluorinating agent like hydrogen fluoride (HF). The catalyst's surface would facilitate the substitution of a chlorine atom with a fluorine atom.
Table 4: Potential Heterogeneous Catalytic System for this compound Synthesis
| Catalyst | Support | Fluorinating Agent | Phase | Temperature (°C) |
| Cr₂O₃ | Alumina (Al₂O₃) | HF | Gas | 200-300 |
| ZnF₂ | Activated Carbon | HF | Gas | 250-350 |
This table outlines plausible heterogeneous catalytic systems based on industrial practices for the synthesis of fluorinated organic compounds.
The development of these catalytic methodologies is an active area of research, with the goal of providing more environmentally benign and economically viable routes to valuable halogenated compounds like this compound.
Catalytic Strategies in this compound Production
Photocatalytic Approaches
Photocatalysis has emerged as a powerful tool in organic synthesis, offering alternative reaction pathways that are often more sustainable and selective than traditional methods. While specific research on the photocatalytic synthesis of this compound is not extensively documented, the principles of photocatalysis can be applied to key steps in its formation. Photocatalytic methods could potentially be employed for the selective introduction of the fluorine atom onto a pentachloroacetone precursor.
One plausible approach involves the use of a photoredox catalyst that, upon excitation with light, can facilitate the generation of a fluorine radical or a highly reactive fluorinating species. This species could then react with a suitable chlorinated acetone derivative. The reaction would likely proceed under mild conditions, reducing the need for harsh reagents and high temperatures.
Table 1: Potential Photocatalytic Systems for Fluorination
| Catalyst Type | Light Source | Potential Fluorine Source | Key Advantages |
| Ruthenium or Iridium Polypyridyl Complexes | Visible Light | N-Fluorobenzenesulfonimide (NFSI) | High quantum yields, tunable redox potentials |
| Organic Dyes (e.g., Eosin Y) | Visible Light | Selectfluor® | Metal-free, lower cost |
| Semiconductor Nanoparticles (e.g., TiO2) | UV Light | Cesium Fluoride | Heterogeneous, easily separable |
Researchers have successfully utilized photoredox catalysis for the trifluoromethylation of various organic molecules, demonstrating the feasibility of photocatalytic C-F bond formation. researchgate.net These methodologies provide a foundation for developing a targeted synthesis of this compound.
Advanced Fluorination Techniques for Acetone Derivatives
The introduction of fluorine into a molecule can significantly alter its chemical and physical properties. researchgate.net For a complex molecule like this compound, the selective installation of a single fluorine atom amidst five chlorine atoms presents a significant synthetic challenge. Advanced fluorination techniques are crucial for achieving such transformations with high precision.
Electrophilic fluorinating reagents are often employed for the α-fluorination of carbonyl compounds. mdpi.com Reagents like Selectfluor® (F-TEDA-BF4) are widely used due to their relative stability and ease of handling. mdpi.comrsc.org The reaction typically proceeds by enolization or enolate formation of the acetone derivative, followed by attack of the electron-rich enol or enolate on the electrophilic fluorine source.
Another advanced approach is nucleophilic fluorination. This method often requires the pre-functionalization of the acetone backbone to introduce a suitable leaving group that can be displaced by a fluoride ion (e.g., from potassium fluoride or cesium fluoride). The efficiency of nucleophilic fluorination is highly dependent on the solvent and the nature of the fluoride salt. rsc.org
Table 2: Comparison of Advanced Fluorination Reagents
| Reagent | Type | Key Features |
| Selectfluor® | Electrophilic | Crystalline solid, commercially available, broad substrate scope. mdpi.com |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Highly reactive, suitable for challenging fluorinations. |
| Deoxofluor® | Nucleophilic (Deoxyfluorination) | Converts hydroxyl groups to fluorides. rsc.org |
| Cesium Fluoride | Nucleophilic | High reactivity, often used in polar aprotic solvents. harvard.edu |
The choice of fluorination technique would depend on the specific precursor to this compound and the desired regioselectivity.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net The synthesis of a highly halogenated compound like this compound presents inherent challenges to green chemistry, but also significant opportunities for improvement.
Key green chemistry principles applicable to its synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic methods. rsc.org
Use of Safer Solvents and Auxiliaries: Traditional fluorination reactions often employ volatile and hazardous organic solvents. rsc.org Green chemistry encourages the use of safer alternatives such as ionic liquids or even water where possible. rsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. acs.org The development of efficient catalysts for the chlorination and fluorination steps is a key goal.
Table 3: Application of Green Chemistry Metrics to Synthesis
| Green Chemistry Metric | Traditional Synthesis | Greener Alternative |
| Atom Economy | Low (use of stoichiometric halogenating agents) | High (catalytic halogenation) |
| Solvent Choice | Chlorinated solvents (e.g., CCl4) | Supercritical CO2, ionic liquids |
| Energy Consumption | High (requiring high temperatures and pressures) | Lower (photocatalytic or enzymatic methods at ambient conditions) |
By consciously applying these principles, the environmental footprint of producing this compound can be significantly reduced.
Elucidation of Reaction Mechanisms in this compound Formation
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving product yield and selectivity. The formation of this compound likely proceeds through a multi-step process involving both chlorination and fluorination.
The initial steps would involve the exhaustive chlorination of acetone. This is typically a radical-mediated process, especially under UV irradiation, or can be base-catalyzed. In a radical mechanism, a chlorine radical abstracts a proton from the acetone, generating a carbon-centered radical which then reacts with molecular chlorine. This process is repeated until all alpha-hydrogens are substituted with chlorine atoms, yielding hexachloroacetone (B130050).
The subsequent fluorination of a pentachloroacetone precursor would likely follow one of two main pathways, depending on the chosen fluorinating agent:
Electrophilic Fluorination: If an electrophilic fluorine source like Selectfluor® is used, the pentachloroacetone would first need to form an enol or enolate. The electron-rich double bond of the enol/enolate would then attack the electrophilic fluorine atom, leading to the formation of the C-F bond and displacement of the leaving group from the fluorinating agent.
Nucleophilic Fluorination: In a nucleophilic substitution pathway, a suitable precursor, such as α-hydroxypentachloroacetone, would be required. The hydroxyl group would be protonated or converted into a better leaving group, which is then displaced by a fluoride ion.
A computational study on the reaction of a fluorine atom with acetone suggests that the reaction can proceed via two main pathways: direct hydrogen abstraction or addition of the fluorine atom to the carbonyl double bond followed by C-C bond cleavage. researchgate.net While this study focuses on the initial interaction with acetone, it provides insight into the fundamental reactivity of fluorine with a ketone structure. The presence of multiple chlorine atoms in the this compound precursor would significantly influence the electron density and steric environment around the carbonyl group, thereby affecting the reaction pathway and energetics.
The mechanism of uncatalyzed cyclic acetone peroxide formation has been studied and shown to proceed in three steps: monomer formation, polymerization, and cyclization. researchgate.net While the chemistry is different, this highlights the complex, multi-step nature of reactions involving acetone.
Further mechanistic studies, potentially employing techniques like isotopic labeling and computational modeling, would be invaluable for a detailed understanding of this compound formation.
Advanced Spectroscopic Characterization of Fluoropentachloroacetone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
NMR spectroscopy is an indispensable tool for determining the molecular structure of fluoropentachloroacetone. The presence of NMR-active nuclei such as ¹⁹F and ¹³C allows for a detailed investigation of the molecular framework and the electronic environment of each atom.
Given its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is an excellent probe for NMR spectroscopy. wikipedia.org The chemical shift of the single fluorine atom in this compound is highly sensitive to its local electronic environment, which is significantly influenced by the adjacent carbonyl group and chlorine atoms.
The electron-withdrawing nature of the carbonyl group and the chlorine atoms is expected to deshield the fluorine nucleus, resulting in a downfield chemical shift. In similar fluorinated ketones, the chemical shift for a fluorine atom alpha to a carbonyl group typically falls within a specific range. ucsb.edu For this compound, the ¹⁹F chemical shift is predicted to be in the range of -70 to -120 ppm relative to CFCl₃. The exact value would be dependent on the specific isomer, for instance, whether the fluorine is on the C1 or C3 carbon.
Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Notes |
| Chemical Shift (δ) | -70 to -120 ppm | The strong inductive effect of the carbonyl and chloro groups leads to a significant downfield shift. |
| Multiplicity | Singlet (in ¹⁹F) | In a standard ¹⁹F NMR spectrum, the single fluorine nucleus would appear as a singlet, assuming no coupling to other NMR-active nuclei in close proximity. Long-range coupling to ¹³C may be observable in high-resolution spectra. |
Due to the absence of hydrogen atoms in the molecular structure of this compound (C₃Cl₅FO), ¹H NMR spectroscopy is not applicable for its direct characterization.
¹³C NMR spectroscopy, however, provides crucial information about the carbon skeleton of the molecule. The spectrum is expected to show three distinct signals, corresponding to the carbonyl carbon (C=O), the carbon bonded to the fluorine atom (C-F), and the carbon bonded to the chlorine atoms (C-Clₓ). The chemical shifts of these carbons are influenced by the attached halogen atoms. The carbonyl carbon is expected to appear significantly downfield, a characteristic feature of ketones. hmdb.ca The carbons attached to the electronegative fluorine and chlorine atoms will also be deshielded.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) | Rationale |
| Carbonyl (C=O) | 180 - 200 ppm | Typical range for a ketone carbonyl, shifted slightly downfield due to the electron-withdrawing halogens. |
| C-F | 90 - 110 ppm | The high electronegativity of fluorine causes significant deshielding of the attached carbon. |
| C-Clₓ | 70 - 90 ppm | Chlorine atoms also deshield the attached carbon, though to a lesser extent than fluorine. |
While less common, NMR of other heteronuclei could be considered. For instance, ³⁵Cl and ³⁷Cl are NMR-active, but their quadrupolar nature leads to very broad signals, making them challenging to observe in all but the most symmetric environments. researchgate.net
To unambiguously assign the carbon signals and confirm the connectivity within the this compound molecule, advanced NMR techniques would be highly valuable.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful for elucidating molecular structures. wikipedia.org While HSQC correlates directly bonded nuclei (like ¹H and ¹³C), an analogous ¹⁹F-¹³C HSQC could pinpoint the carbon directly attached to the fluorine atom. An HMBC experiment optimized for ¹⁹F-¹³C correlations would reveal through-bond couplings over two to three bonds. This would definitively establish the position of the fluorine atom relative to the carbonyl group and the other chlorinated carbon.
Solid-State NMR (ssNMR): For this compound in the solid state, ssNMR can provide information that is inaccessible in solution-state NMR. nih.gov In the solid phase, molecular tumbling is restricted, allowing for the measurement of anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings. These parameters are sensitive to the local geometry and intermolecular interactions, such as halogen bonding, which might occur in the crystal lattice. nih.gov High-resolution solid-state spectra can be obtained using techniques like Magic Angle Spinning (MAS). emory.edu
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" for this compound, allowing for its identification and the characterization of its chemical bonds.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. In this compound, several key vibrations are expected to be prominent in the IR spectrum.
The most intense and characteristic absorption will be the C=O stretching vibration. In aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.com However, the presence of highly electronegative halogen atoms on the α-carbons will cause a significant shift to a higher frequency (a blueshift) due to the inductive effect. This is a well-documented phenomenon in halogenated ketones. The C-F and C-Cl stretching vibrations will also give rise to strong absorptions in the fingerprint region of the spectrum.
Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |
| C=O Stretch | 1750 - 1790 | Strong | Shifted to higher wavenumber due to the inductive effect of the halogens. |
| C-F Stretch | 1100 - 1250 | Strong | Characteristic absorption for organofluorine compounds. |
| C-Cl Stretch | 650 - 850 | Strong | The exact position depends on the number of chlorine atoms on the carbon. |
| C-C Stretch | 900 - 1100 | Medium | Skeletal vibrations of the carbon backbone. |
Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds that are less polar, which may be weak or absent in the IR spectrum.
For this compound, the symmetric stretching vibrations of the C-Cl and C-C bonds are expected to be strong in the Raman spectrum. The C=O stretch will also be present, although it may be weaker than in the IR spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.
Comparison of Predicted IR and Raman Activity for this compound
| Vibrational Mode | IR Activity | Raman Activity |
| C=O Stretch | Strong | Medium |
| C-F Stretch | Strong | Medium |
| C-Cl Stretch (asymmetric) | Strong | Weak |
| C-Cl Stretch (symmetric) | Weak | Strong |
| C-C Stretch (symmetric) | Weak | Strong |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, its high resolution and tandem variations are particularly insightful.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. springernature.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between ions with very similar masses (isobars), a critical feature when dealing with complex halogenated molecules. thermofisher.com
For this compound, the molecular formula is C₃Cl₅FO. Due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl), the isotopic pattern in the mass spectrum will be complex. However, HRMS focuses on the monoisotopic mass, which is calculated using the most abundant isotopes of each element (¹²C, ³⁵Cl, ¹⁹F, ¹⁶O). The ability of HRMS to measure mass with high precision and accuracy is essential to differentiate the target compound from potential isobaric interferences in a sample matrix. thermofisher.com This high level of mass accuracy significantly narrows down the possible elemental compositions for a given ion signal, often providing a single, confident formula assignment. springernature.com
Table 1: Predicted Monoisotopic Mass of this compound for HRMS Analysis
| Parameter | Value |
|---|---|
| Molecular Formula | C₃Cl₅FO |
| Isotopes Used | ¹²C, ³⁵Cl, ¹⁹F, ¹⁶O |
| Calculated Monoisotopic Mass | 253.8242 u |
| Typical HRMS Mass Accuracy | < 5 ppm |
This interactive table presents the calculated exact mass, which would be the target value in an HRMS experiment for molecular formula confirmation.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion), such as the molecular ion of this compound, is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). unt.edu The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint. nationalmaglab.orgresearchgate.net
The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds. The carbon-chlorine bonds and the carbon-carbon bonds adjacent to the carbonyl group are likely points of initial fragmentation. The analysis of these fragments helps to piece together the molecule's connectivity, confirming the relative positions of the fluorine, chlorine, and carbonyl functional groups. For instance, the loss of a chlorine radical (•Cl) or a trichloromethyl radical (•CCl₃) would produce characteristic product ions.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ³⁵Cl) |
|---|---|---|---|
| 253.8 | [C₃Cl₄FO]⁺ | •Cl | 218.8 |
| 253.8 | [C₂Cl₂FO]⁺ | •CCl₃ | 136.9 |
| 253.8 | [CCl₂F]⁺ | •C₂Cl₃O | 100.9 |
This interactive table outlines hypothetical fragmentation data. The specific fragments and their relative abundances would provide definitive structural information.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgeag.com The sample is irradiated with X-rays, causing the emission of core-level electrons. kratos.com The binding energy of these emitted electrons is characteristic of the element and its oxidation state or local chemical environment. covalentmetrology.com
For this compound, XPS analysis would provide a quantitative measure of the surface concentrations of carbon, chlorine, fluorine, and oxygen. More importantly, high-resolution scans of the individual elemental peaks would reveal chemical state information. For example, the Carbon 1s (C 1s) signal would be split into multiple components corresponding to the different chemical environments of the carbon atoms: the carbonyl carbon (C=O), the carbon bonded to fluorine (C-F), and the carbons bonded to chlorine (C-Cl). The binding energies for these carbons would be shifted to higher values compared to aliphatic carbon due to the electron-withdrawing effects of the electronegative halogen and oxygen atoms.
Table 3: Expected Binding Energy Ranges for this compound in XPS
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-Clₓ | 286 - 288 |
| Carbon | C 1s | C =O | 287 - 289 |
| Carbon | C 1s | C-F | 289 - 291 |
| Oxygen | O 1s | C=O | 531 - 533 |
| Fluorine | F 1s | C-F | ~689 |
This interactive table shows the predicted binding energy regions for the different elements and their chemical states in this compound. These shifts provide direct evidence of the compound's functional groups.
Reactivity Studies and Mechanistic Investigations of Fluoropentachloroacetone
Theoretical and Computational Chemistry Investigations of Fluoropentachloroacetone
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, such as those based on Hartree-Fock theory or more advanced methods, can be used to predict the three-dimensional structure of fluoropentachloroacetone. emerginginvestigators.org These calculations can determine bond lengths, bond angles, and dihedral angles. Furthermore, they can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO).
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) is a widely used computational method that can provide accurate predictions of molecular properties. aps.org For this compound, DFT calculations could be employed to:
Optimize the molecular geometry : To find the most stable conformation of the molecule.
Calculate vibrational frequencies : To predict the IR spectrum and aid in its interpretation.
Determine NMR chemical shifts : To predict the ¹³C and ¹⁹F NMR spectra, which can be compared with experimental data for structural validation. nih.gov
Investigate electronic structure : To understand the charge distribution and the nature of the chemical bonds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound. nih.gov These simulations can provide information on the conformational flexibility of the molecule and how it interacts with other molecules, such as solvents or biological macromolecules. Understanding these intermolecular interactions is crucial for predicting its behavior in different environments.
Reaction Mechanism Modeling and Transition State Analysis
Computational methods can be used to model the reaction mechanisms involving this compound. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most likely reaction pathways and to understand the factors that control the reactivity of the molecule. For example, the mechanism of nucleophilic attack at the carbonyl carbon could be investigated in detail.
Prediction of Spectroscopic Signatures and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data. nih.gov As mentioned, DFT can be used to predict NMR and IR spectra. These predicted spectra can be invaluable in the initial identification of the compound and in the interpretation of experimental spectra. The comparison between calculated and experimental spectra serves as a powerful validation of both the computational model and the experimental structure determination.
Development of Advanced Computational Models for Fluorinated Organic Compounds
The unique properties of fluorine, such as its high electronegativity and small size, present challenges for computational models. nih.gov There is ongoing research to develop more accurate and efficient computational methods specifically for fluorinated organic compounds. These advanced models can lead to a better understanding of the subtle electronic effects that fluorine imparts on molecular properties and reactivity.
Advanced Analytical Methodologies for Fluoropentachloroacetone Detection and Quantification
Development of Chromatographic Techniques for Fluoropentachloroacetone Analysis
Chromatographic techniques are fundamental for the separation and analysis of complex mixtures of volatile organic compounds. For a compound like this compound, both gas and liquid chromatography can be adapted for effective analysis, with mass spectrometry serving as a powerful detection method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. The method involves separating the analyte from a mixture as it passes through a capillary column, followed by its ionization and detection by a mass spectrometer.
The development of a GC-MS method for this compound would involve the optimization of several parameters to achieve good chromatographic resolution and high sensitivity. A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624, would likely provide good separation. The temperature program of the GC oven would need to be optimized to ensure adequate separation from other volatile compounds in the sample matrix.
For detection, electron ionization (EI) is a common choice as it produces reproducible mass spectra that can be used for compound identification by comparison to a spectral library. In the absence of a reference spectrum for this compound, its fragmentation pattern can be predicted based on its structure (C₃FCl₅O). Key fragments would likely arise from the loss of chlorine and fluorine atoms, as well as the carbonyl group. For trace analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity by monitoring only the characteristic ions of the target analyte.
Table 1: Illustrative GC-MS Method Parameters for this compound Analysis This table presents hypothetical parameters based on the analysis of similar halogenated volatile organic compounds and would require experimental optimization.
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 40 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (m/z 40-350) for identification, Selected Ion Monitoring (SIM) for quantification |
| Hypothetical SIM Ions (m/z) | To be determined based on the mass spectrum of the compound |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
Direct analysis of small and volatile compounds like this compound by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor retention on conventional reversed-phase columns. To overcome this, a derivatization step is often necessary to increase the compound's molecular weight, improve its chromatographic retention, and enhance its ionization efficiency.
A common derivatization agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. researchgate.net This derivative is less volatile and can be readily separated by reversed-phase liquid chromatography.
The LC-MS/MS method for the DNPH derivative would typically employ a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile, both containing a small amount of an acid such as formic acid to improve peak shape. Detection would be achieved using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode, which is suitable for the electronegative DNPH derivative. Multiple reaction monitoring (MRM) would be used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. ddtjournal.com
Table 2: Illustrative LC-MS/MS Method Parameters for Derivatized this compound This table presents hypothetical parameters for the analysis of the 2,4-dinitrophenylhydrazone derivative of this compound and would require experimental optimization.
| Parameter | Condition |
|---|---|
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| LC Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | To be determined based on the mass spectrum of the derivatized compound |
Spectrophotometric Method Development for Trace Analysis
Spectrophotometric methods can offer a simpler and more cost-effective approach for the quantification of this compound, particularly for screening purposes. These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which can be measured at a specific wavelength.
Similar to the LC-MS/MS approach, derivatization with 2,4-dinitrophenylhydrazine can be used. egyankosh.ac.in The resulting 2,4-dinitrophenylhydrazone derivative forms an intensely colored solution in an alkaline medium, which can be quantified using a spectrophotometer. The method would involve reacting the sample with DNPH, followed by the addition of a base (e.g., potassium hydroxide) to develop the color, and then measuring the absorbance at the wavelength of maximum absorption (λmax). Quantification is achieved by comparing the absorbance of the sample to a calibration curve prepared from standards of known concentrations.
Table 3: Illustrative Parameters for Spectrophotometric Analysis of this compound This table presents hypothetical parameters based on the analysis of other ketones and would require experimental optimization.
| Parameter | Description |
|---|---|
| Principle | Colorimetric determination following derivatization |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Color Development | Addition of a strong base (e.g., Potassium Hydroxide) |
| Wavelength of Maximum Absorbance (λmax) | Typically in the range of 400-500 nm for dinitrophenylhydrazones in basic solution |
| Quantification | Based on a calibration curve of absorbance versus concentration |
Novel Sensor Development for this compound Detection
The development of novel sensors for the rapid and on-site detection of this compound is an active area of research. Such sensors could provide real-time monitoring capabilities for environmental and industrial applications. Potential sensor technologies for volatile halogenated compounds include heated diode sensors, corona discharge sensors, and photoionization detectors (PIDs). google.comgazdetect.com
Heated diode and corona discharge sensors are sensitive to compounds containing halogens. google.com They operate by detecting changes in the electrical current in the presence of these compounds. While sensitive, they may lack selectivity and respond to a wide range of halogenated substances.
Photoionization detectors (PIDs) use high-energy ultraviolet light to ionize volatile organic compounds. The resulting current is proportional to the concentration of the compound. The selectivity of a PID is determined by the ionization energy of the target compound and the energy of the UV lamp.
For specific detection of this compound, sensor arrays or sensors with selective coatings could be developed. These advanced sensors might employ principles such as quartz crystal microbalance (QCM) or surface acoustic wave (SAW) technology, where a selective polymer coating interacts with the target analyte, causing a measurable change in the sensor's properties.
Table 4: Comparison of Potential Sensor Technologies for this compound Detection
| Sensor Type | Principle of Operation | Potential Applicability | Key Considerations |
|---|---|---|---|
| Heated Diode | Detects changes in ion current in the presence of halogenated compounds. google.com | Good for general leak detection of halogenated compounds. | May have limited selectivity. |
| Corona Discharge | Measures disruption of a high-voltage corona discharge by halogenated compounds. google.com | Sensitive to a broad range of halogenated VOCs. | Susceptible to humidity and other environmental factors. |
| Photoionization Detector (PID) | Uses UV light to ionize the target compound, and the resulting current is measured. gazdetect.com | Effective for many VOCs, but selectivity depends on ionization energy. | Requires a lamp with sufficient energy to ionize the target compound. |
Method Validation for Specific Matrices and Performance Evaluation
Any analytical method developed for the quantification of this compound must be thoroughly validated to ensure the reliability of the results. core.ac.uk Method validation involves evaluating several key performance parameters.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.
Accuracy: This refers to the closeness of the measured value to the true value and is often assessed by analyzing certified reference materials or spiked samples.
Precision: This is the degree of agreement among repeated measurements and is typically expressed as the relative standard deviation (RSD).
Reproducibility: This assesses the consistency of results obtained under different conditions (e.g., different analysts, different instruments, or on different days).
Table 5: Illustrative Performance Characteristics of Analytical Methods for this compound The following are hypothetical performance characteristics based on typical values for the analysis of similar compounds and would need to be determined experimentally.
| Parameter | GC-MS (SIM mode) | LC-MS/MS (MRM mode) | Spectrophotometry |
|---|---|---|---|
| Limit of Detection (LOD) | Low ng/L | Low to mid ng/L | Low mg/L |
| Limit of Quantification (LOQ) | Mid ng/L | Mid to high ng/L | Mid mg/L |
| Accuracy (% recovery) | 90-110% | 85-115% | 80-120% |
| Precision (% RSD) | <10% | <15% | <20% |
Sample Preparation Techniques for Enhanced Analytical Performance
Effective sample preparation is critical for achieving accurate and sensitive analysis of this compound, as it helps to isolate the analyte from the sample matrix and concentrate it to detectable levels. nih.gov The choice of sample preparation technique depends on the matrix (e.g., water, air, soil) and the analytical method being used.
For water samples, purge-and-trap is a common technique for volatile organic compounds. nih.gov An inert gas is bubbled through the water sample, and the volatilized analytes are trapped on a sorbent material. The trap is then heated, and the desorbed analytes are introduced into the GC-MS system. Solid-phase microextraction (SPME) is another powerful technique where a coated fiber is exposed to the sample (either directly or in the headspace), and the adsorbed analytes are then thermally desorbed in the GC injector. core.ac.uk
For air samples, a common method is to draw a known volume of air through a tube packed with a solid sorbent, such as activated carbon or a polymeric resin. The trapped analytes are then desorbed, either thermally or with a solvent, for subsequent analysis by GC-MS.
Table 6: Summary of Sample Preparation Techniques for this compound Analysis
| Technique | Applicable Matrix | Principle | Advantages |
|---|---|---|---|
| Purge-and-Trap | Water, Soil | Volatilization of analytes by an inert gas stream followed by trapping on a sorbent. | Excellent for volatile compounds, provides good concentration. nih.gov |
| Solid-Phase Microextraction (SPME) | Water, Air | Extraction and concentration of analytes onto a coated fiber. core.ac.uk | Solvent-free, simple, and can be automated. |
| Sorbent Tube Sampling | Air | Adsorption of analytes from an air stream onto a solid sorbent. | Allows for time-weighted average sampling, good for low concentrations. |
Environmental Fate and Transformation Pathways of Fluoropentachloroacetone Research Focus
Abiotic Degradation Pathways of Fluoropentachloroacetoneyoutube.com
Abiotic degradation, occurring without the intervention of living organisms, represents a primary set of transformation pathways for recalcitrant compounds. For Fluoropentachloroacetone, these processes are likely dominated by photolysis and, to a lesser extent, hydrolysis.
Photolytic Degradation Studies
Photolytic degradation, initiated by the absorption of solar radiation, is a crucial atmospheric sink for many halogenated organic compounds. researchgate.net While specific photolysis data for this compound is unavailable, the principles of photochemical reactions of similar molecules provide a strong basis for predicting its behavior. researchgate.net
The carbon-chlorine (C-Cl) bonds are significantly weaker than the carbon-fluorine (C-F) bond and are thus more susceptible to cleavage upon absorption of ultraviolet (UV) radiation. It is anticipated that the primary photochemical reaction for this compound in the atmosphere would be the homolytic cleavage of a C-Cl bond, generating a radical intermediate and a free chlorine atom.
Reaction Mechanism: The process is initiated by the absorption of a photon (hν), leading to an excited state that rapidly dissociates.
C₂ClF₅O + hν → •C₂F₅O + Cl•
Atmospheric Implications: The released chlorine atom (Cl•) can then participate in catalytic cycles that contribute to the depletion of stratospheric ozone and can influence the oxidative capacity of the troposphere by reacting with volatile organic compounds and other trace gases. researchgate.net The photolytic lifetime of halogenated acetones can be relatively short, with studies on brominated acetones showing lifetimes in the range of hours. mdpi.com
The presence of the carbonyl group (C=O) can also influence photolysis, potentially leading to other degradation pathways, though C-Cl bond scission is expected to be the dominant initial step.
Hydrolytic Stability and Decomposition Products
Hydrolysis is the chemical breakdown of a compound due to reaction with water. Generally, ketones are relatively stable against hydrolysis. quora.com However, the high degree of halogenation in this compound significantly influences the reactivity of the carbonyl carbon. The strong electron-withdrawing effects of the five chlorine atoms and one fluorine atom make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
While the C-F bond is highly resistant to hydrolysis, the C-Cl bonds, particularly those on the same carbon atom (geminal chlorines), can be more reactive under certain pH conditions. The hydrolysis of highly chlorinated acetones can be a slow process but may be significant over long environmental timescales.
Potential decomposition products could arise from the substitution of chlorine atoms with hydroxyl groups. The initial product, a geminal halohydrin, would be unstable and likely eliminate HCl to form a more stable product. Complete hydrolysis under forcing conditions could potentially lead to the formation of smaller, more oxidized species. Due to the stability of the C-F bond, fluorinated carboxylic acids could be potential end-products of extensive degradation.
| Parameter | Predicted Behavior for this compound | Basis of Prediction |
| Primary Degradation Pathway | Photolysis | Weaker C-Cl bonds compared to C-F bond. researchgate.net |
| Hydrolytic Stability | Relatively low for a ketone | Strong electron-withdrawing effect of six halogen atoms. wikipedia.org |
| Key Photolysis Product | Chlorine radical (Cl•) | Homolytic cleavage of the weakest bond (C-Cl). |
| Potential Hydrolysis Products | Chlorinated and fluorinated carboxylic acids | Susceptibility of the carbonyl carbon to nucleophilic attack. stackexchange.comyoutube.com |
Biotransformation and Biodegradation Potential of this compound
The biodegradation of highly halogenated compounds is often a slow and challenging process for microorganisms. nih.gov Synthetic chemicals with multiple halogen substituents are typically recalcitrant to microbial degradation because naturally occurring enzymes are often not adapted to metabolize them. nih.gov
The potential for biodegradation of this compound is expected to be low. The presence of six halogen atoms creates steric hindrance and electronic properties that inhibit enzymatic attack. Microorganisms that can degrade chlorinated compounds often do so through reductive dehalogenation, a process where a halogen atom is removed and replaced with a hydrogen atom. This process is more common under anaerobic (oxygen-deficient) conditions.
Aerobic degradation pathways are less likely due to the highly oxidized nature of the molecule. If any biodegradation were to occur, it would likely be initiated by specialized microbial consortia capable of dehalogenation reactions. However, complete mineralization to carbon dioxide and inorganic halides is considered improbable under most environmental conditions.
Transport and Distribution Mechanisms in Environmental Compartmentsyoutube.com
The movement of this compound through the environment will be governed by its physical and chemical properties, such as volatility, water solubility, and its tendency to sorb to organic matter.
Volatilization and Atmospheric Transport
Based on its structure as a low-molecular-weight halogenated compound, this compound is expected to have a relatively high vapor pressure and a moderate Henry's Law constant. This suggests a tendency to partition from water and soil into the atmosphere.
Once in the atmosphere, it can be subject to long-range transport, driven by wind currents. escholarship.org Its atmospheric residence time will be primarily determined by its rate of photolytic degradation. Given the susceptibility of its C-Cl bonds to photolysis, its atmospheric lifetime is likely to be shorter than that of perfluorinated compounds but could still be sufficient for transport over significant distances.
Sorption and Leaching in Soil and Sediment Systems
The interaction of this compound with soil and sediment is largely controlled by its hydrophobicity, which can be estimated by the octanol-water partition coefficient (Kow). Highly chlorinated compounds tend to be hydrophobic and preferentially sorb to the organic carbon fraction of soil and sediment. researchgate.netnih.gov This sorption process reduces the compound's concentration in the aqueous phase, thereby limiting its mobility and bioavailability.
Sorption: It is predicted that this compound will exhibit moderate to strong sorption to soils and sediments, particularly those with high organic matter content. nih.gov This binding can lead to its accumulation in these compartments.
Leaching: Due to its expected sorption behavior, the potential for this compound to leach through the soil profile and contaminate groundwater is likely to be limited. However, in soils with very low organic carbon content or under conditions of high water infiltration, some downward movement may occur. alanplewis.com The mobility of degradation products could differ significantly from the parent compound. researchgate.netmdpi.com
| Property | Predicted Characteristic | Environmental Implication |
| Vapor Pressure | Relatively High | Tendency to volatilize from soil and water surfaces. |
| Henry's Law Constant | Moderate | Partitioning from aquatic systems into the atmosphere. |
| Octanol-Water Partition Coefficient (Kow) | High | Strong sorption to soil organic matter and sediment. researchgate.net |
| Soil Mobility | Low | Limited potential for leaching to groundwater. |
Aquatic Mobility and Bioaccumulation Potential
The movement and accumulation of a chemical in aquatic environments are governed by its physical and chemical properties. For an organohalogen compound like this compound, key factors determining its aquatic mobility and bioaccumulation potential include its water solubility, octanol-water partition coefficient (Kow), and molecular structure.
Aquatic Mobility: The mobility of a substance in water is largely influenced by its solubility and its tendency to adsorb to sediment and particulate matter. Halogenated acetones are generally expected to have some degree of water solubility. However, the presence of five chlorine atoms and one fluorine atom would significantly increase the molecular weight and likely decrease its water solubility compared to non-halogenated acetone (B3395972).
The propensity of a chemical to be transported in water versus adsorbing to organic matter in sediment is often estimated by its organic carbon-water (B12546825) partition coefficient (Koc). While specific data for this compound is unavailable, it is anticipated to have a moderate to high Koc value, suggesting it would tend to partition to sediment and suspended organic matter, thereby reducing its mobility in the water column.
Bioaccumulation Potential: Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is often correlated with its lipophilicity, which is measured by the octanol-water partition coefficient (Kow). A higher Kow value indicates a greater tendency for the chemical to partition into the fatty tissues of organisms.
Given its highly halogenated structure, this compound is predicted to be lipophilic and thus have a significant potential for bioaccumulation in aquatic organisms. nih.govnih.gov Organisms with higher lipid content are likely to accumulate more of the substance. nih.gov The process of bioaccumulation can lead to the biomagnification of the compound through the food chain.
Illustrative Data for Related Halogenated Compounds
| Compound Class | General Water Solubility | Typical Log Kow Range | Bioaccumulation Potential |
|---|---|---|---|
| Chlorinated Alkanes | Low to Very Low | 2.0 - 5.0 | Moderate to High |
| Fluorinated Organic Compounds | Variable | 1.5 - 6.0+ | Moderate to Very High |
| Polychlorinated Biphenyls (PCBs) | Very Low | 4.0 - 8.0 | Very High |
This table provides general data for classes of related compounds to illustrate the likely properties of this compound and is not specific to the compound itself.
Identification and Characterization of Environmental Metabolites and Transformation Products
In the environment, organic compounds can be transformed through biotic (biological) and abiotic (non-biological) processes. nih.govresearchgate.netresearchgate.netmdpi.com The resulting substances are known as metabolites or transformation products. nih.govmdpi.com
Abiotic Transformation:
Hydrolysis: The carbon-halogen bonds in this compound may be susceptible to hydrolysis, where the molecule reacts with water. The carbon-chlorine bonds are generally more susceptible to hydrolysis than the highly stable carbon-fluorine bond. This process could lead to the replacement of chlorine atoms with hydroxyl (-OH) groups.
Photolysis: In the presence of sunlight, particularly UV radiation, organic compounds can undergo photolytic degradation. This process could lead to the cleavage of the carbon-halogen bonds, generating free radicals and initiating a cascade of further reactions.
Biotic Transformation: Microorganisms in soil and sediment can play a significant role in the degradation of halogenated compounds. The pathways of microbial degradation can include:
Reductive Dehalogenation: Under anaerobic conditions, microorganisms can remove halogen atoms and replace them with hydrogen. This is a common pathway for the degradation of highly chlorinated compounds.
Oxidative Degradation: In the presence of oxygen, microorganisms can use enzymes to break down the molecule. This can lead to the formation of halogenated acetic acids and other smaller organic molecules.
Potential Metabolites and Transformation Products: The transformation of this compound in the environment would likely result in a variety of smaller, and potentially more mobile, compounds. The specific products would depend on the environmental conditions (e.g., aerobic vs. anaerobic, presence of sunlight).
Predicted Transformation Products of this compound
| Transformation Process | Potential Products | General Characteristics |
|---|---|---|
| Hydrolysis | Hydroxylated and ketonic derivatives | Potentially more water-soluble |
| Photolysis | Smaller chlorinated and fluorinated fragments | Variable properties |
| Reductive Dehalogenation | Less chlorinated acetone derivatives | May be less persistent than the parent compound |
| Oxidative Degradation | Halogenated acetic acids (e.g., trichloroacetic acid, dichloroacetic acid) | Generally more water-soluble and mobile |
This table presents a predictive overview of potential transformation products based on the known behavior of similar halogenated compounds.
The persistence of organofluorine compounds in the environment is a known concern due to the strength of the carbon-fluorine bond. researchgate.netnih.govacs.org Therefore, complete degradation of this compound to benign substances may be a slow process, leading to the potential for long-term environmental presence of the parent compound and its halogenated transformation products.
Applications of Fluoropentachloroacetone in Advanced Organic Synthesis Research
Fluoropentachloroacetone as a Versatile Building Block in Complex Molecule Synthesis
While specific examples of the use of this compound in the synthesis of complex molecules are not widely documented, its structure suggests significant potential as a versatile building block. Halogenated ketones are valuable precursors in organic synthesis, and the presence of a fluorine atom can introduce unique properties to the target molecules. The reactivity of the carbonyl group and the potential for substitution of the halogen atoms allow for a variety of chemical transformations.
The general utility of fluorinated building blocks in drug discovery is well-established, as the incorporation of fluorine can enhance metabolic stability and binding affinity. nih.govfluorochem.co.uk Although research has yet to fully explore the capabilities of this compound in this regard, its potential to serve as a foundational component for more complex fluorinated structures remains a compelling area for future investigation.
Utilization in Electrophilic or Nucleophilic Reactions for C-C, C-X, C-O, C-N Bond Formations
The chemical behavior of this compound is dominated by the electrophilic nature of its carbonyl carbon. This high electrophilicity makes it a prime candidate for a range of nucleophilic addition reactions. dalalinstitute.comlibretexts.orglibretexts.orgslideshare.net
C-C Bond Formation: Organometallic reagents, such as Grignard or organolithium compounds, are expected to readily attack the carbonyl carbon of this compound, leading to the formation of tertiary alcohols. This provides a direct method for creating new carbon-carbon bonds. nih.gov Enolates and other carbon nucleophiles could also be employed in aldol-type reactions, further expanding the possibilities for carbon skeleton construction. researchgate.net
C-X Bond Formation (X = Halogen): While less common as a primary application, the halogen atoms of this compound could potentially undergo substitution reactions under specific conditions, allowing for the introduction of other halogens. researchgate.net
C-O Bond Formation: The reaction of this compound with alcohols and alkoxides would lead to the formation of hemiacetals and acetals, respectively. These reactions are characteristic of ketones and would be facilitated by the electron-withdrawing nature of the halogen substituents.
C-N Bond Formation: Amines and other nitrogen nucleophiles are expected to react with this compound to form hemiaminals and imines. rsc.orgmdpi.commdpi.comresearchgate.netresearchgate.net This provides a pathway for the incorporation of nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other biologically active molecules.
| Reaction Type | Nucleophile | Expected Product |
| C-C Bond Formation | Organometallic Reagents (e.g., Grignard) | Tertiary Alcohol |
| C-C Bond Formation | Enolates | Aldol Adduct |
| C-O Bond Formation | Alcohols/Alkoxides | Hemiacetal/Acetal |
| C-N Bond Formation | Amines | Hemiaminal/Imine |
Role in the Synthesis of Fluorinated Pharmaceuticals and Agrochemical Precursors (Research avenues, not specific products)
The incorporation of fluorine into pharmaceuticals and agrochemicals is a widely used strategy to enhance their efficacy. uspto.goveurekalert.orgnih.govccspublishing.org.cn Fluorine can improve properties such as metabolic stability, lipophilicity, and binding affinity. Given this, this compound represents a potential, though currently underexplored, precursor for the synthesis of novel fluorinated compounds with potential biological activity.
Research in this area could focus on utilizing this compound to construct key fluorinated synthons. For instance, the products of C-C bond-forming reactions with this compound could be further elaborated into more complex molecules with potential applications in medicine or agriculture. The introduction of a fluorinated, pentachlorinated moiety could lead to compounds with unique steric and electronic properties, which may translate to novel biological activities.
Development of Novel Synthetic Transformations Catalyzed by or Involving this compound
The strong electrophilic character of this compound suggests its potential use as a catalyst or activator in certain organic reactions. For example, it could potentially serve as a Lewis acidic activator for reactions involving nucleophilic attack on other substrates. While there is no current literature to support this, it remains a plausible area for future research.
Furthermore, the unique reactivity of this compound could inspire the development of entirely new synthetic transformations. The combination of a highly reactive carbonyl group with five halogen atoms on a small, three-carbon framework is not commonplace, and its reactions with various substrates could lead to unexpected and valuable chemical transformations.
Design of Novel Reagents and Intermediates Derived from this compound
This compound itself can be viewed as a platform for the design of novel reagents and synthetic intermediates. For example, its reaction with specific nucleophiles could lead to the formation of stable, yet reactive, intermediates that can be used in subsequent synthetic steps. The development of such reagents could provide new tools for organic chemists to introduce fluorinated and chlorinated functionalities into organic molecules. The synthesis of versatile building blocks is a cornerstone of modern organic chemistry, and this compound offers a potential starting point for the creation of a new class of such building blocks. technologypublisher.com
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Fluoropentachloroacetone Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of halogenated compounds like this compound. fnasjournals.comnih.govnih.gov These computational tools can accelerate the discovery of new synthetic routes, predict physicochemical properties, and elucidate reaction mechanisms with unprecedented speed and accuracy. research.google
Predictive Modeling of Properties and Reactivity:
Machine learning models, including random forests, neural networks, and support vector machines, can be trained on existing data from various halogenated molecules to predict the properties of this compound. nih.gov By inputting molecular descriptors and fingerprints, these models can estimate parameters such as boiling point, solubility, and spectral characteristics. nih.govnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the reactivity of this compound in various chemical transformations. nih.gov This predictive capability can significantly reduce the need for extensive experimental screening, saving time and resources.
Data-Driven Discovery of Synthetic Pathways:
AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways for this compound. By identifying patterns and correlations in reaction data, these tools can suggest alternative reagents, catalysts, and reaction conditions that may lead to higher yields and improved selectivity. This approach moves beyond traditional, intuition-based synthesis design towards a more data-driven methodology.
Interactive Data Table: Potential AI/ML Applications in this compound Research
| Application Area | AI/ML Technique | Potential Outcome |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Accurate estimation of physical and chemical properties. |
| Reactivity Prediction | Machine Learning-based QSAR | Prediction of reaction kinetics and product distribution. nih.gov |
| Synthesis Design | Retrosynthesis Prediction Algorithms | Identification of novel and efficient synthetic routes. |
| Mechanistic Insights | Analysis of Computational Chemistry Data | Elucidation of complex reaction mechanisms. |
Exploration of Novel Synthetic Methodologies
While traditional methods for the synthesis of halogenated ketones exist, future research will likely focus on developing more sustainable, efficient, and selective methodologies for producing this compound. libretexts.orgchemistrysteps.comwikipedia.orgmasterorganicchemistry.com
Advanced Fluorination and Chlorination Techniques:
The development of novel fluorinating and chlorinating agents and catalytic systems is a key area of interest. For instance, the use of electrophilic fluorinating reagents could offer milder and more selective routes to introduce the fluorine atom. sapub.org Similarly, advancements in transition-metal-catalyzed chlorination reactions could provide more precise control over the introduction of the five chlorine atoms.
Solvent-Free and Mechanochemical Synthesis:
In line with the principles of green chemistry, the exploration of solvent-free reaction conditions and mechanochemical methods is a promising avenue. mdpi.comnih.gov These techniques can reduce waste, minimize the use of hazardous solvents, and in some cases, lead to different reactivity and product selectivity compared to traditional solution-phase synthesis. mdpi.comnih.gov
Flow Chemistry for Continuous Production:
The implementation of continuous flow chemistry offers several advantages for the synthesis of this compound, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, on-demand production.
Advanced In Situ/Operando Characterization during Synthesis and Reactions
To gain a deeper understanding of the formation and reactivity of this compound, the use of advanced in situ and operando spectroscopic techniques is crucial. wikipedia.orghidenanalytical.comaip.orghideninc.comethz.chmdpi.comhelmholtz-berlin.deresearchgate.nethelmholtz-berlin.de These methods allow for the real-time monitoring of reaction intermediates and catalyst dynamics under actual reaction conditions. wikipedia.orghidenanalytical.comhideninc.commdpi.com
Spectroscopic Techniques for Real-Time Analysis:
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to monitor the concentration of reactants, intermediates, and products as the reaction progresses. This provides valuable kinetic and mechanistic data. For example, operando FTIR could track the vibrational modes of the carbonyl group and carbon-halogen bonds, offering insights into the bonding changes during synthesis or subsequent reactions. mdpi.com
Coupling Spectroscopy with Mass Spectrometry:
Combining spectroscopic techniques with mass spectrometry provides a powerful tool for identifying transient species and elucidating complex reaction networks. hidenanalytical.com This hyphenated approach can offer a more complete picture of the chemical transformations involving this compound.
Multiscale Modeling and Simulation Approaches
Computational chemistry offers a powerful lens through which to study the intricate details of molecules like this compound at the atomic and electronic levels. researchgate.netnih.govewha.ac.krrsc.org Multiscale modeling, which combines different computational methods to study phenomena across various length and time scales, is a particularly promising direction. researchgate.netnih.govewha.ac.kr
Quantum Mechanical Calculations:
High-level ab initio and density functional theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. researchgate.netnih.govrsc.org These methods can also be used to map out potential energy surfaces for its synthesis and reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. researchgate.net
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations can provide insights into the condensed-phase behavior of this compound. nih.govacs.orgscienomics.comacs.orgresearchgate.net By simulating the movement of a large ensemble of molecules over time, MD can be used to predict macroscopic properties such as density, viscosity, and diffusion coefficients. It can also shed light on intermolecular interactions, such as halogen bonding, which can play a crucial role in the properties and reactivity of halogenated compounds. nih.gov
Interdisciplinary Research with Materials Science and Catalysis
The unique properties conferred by the presence of both fluorine and chlorine atoms in this compound make it a potentially valuable building block in materials science and a precursor in catalysis. nbinno.comman.ac.ukyoutube.comrsc.orgchemsec.org
Fluorinated Polymers and Materials:
Fluorinated compounds are known for their high thermal stability, chemical resistance, and low surface energy. nbinno.comrsc.org this compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers with tailored properties for applications in advanced coatings, membranes, and electronic materials. man.ac.ukrsc.org
Precursor for Catalysts:
The halogenated nature of this compound makes it a potential precursor for the synthesis of novel catalysts. For example, it could be used to introduce fluorine and chlorine into catalyst supports or to synthesize metal-halide catalysts with unique electronic and steric properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
